molecular formula C18H13F2N5S B2448687 3-[(4-Fluorophenyl)methyl]-7-[(2-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine CAS No. 863458-24-6

3-[(4-Fluorophenyl)methyl]-7-[(2-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine

Cat. No.: B2448687
CAS No.: 863458-24-6
M. Wt: 369.39
InChI Key: XPHGIFONPYHXSO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple aromatic rings and functional groups. The presence of fluorine atoms and a sulfanyl group likely contribute to its unique properties.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are likely influenced by its complex structure. For example, the presence of fluorine atoms could affect its reactivity and stability.

Scientific Research Applications

Synthesis and Structural Characterization

A novel derivative of pyrimidine, containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, was synthesized through a condensation reaction. The structure was characterized by X-ray single crystal diffraction and various spectroscopic techniques, including 1H NMR, 13C NMR, and IR. The study also involved DFT calculations to compare geometrical parameters and spectral data, alongside Hirshfeld surface analysis and ESP maps to investigate intermolecular contacts (Lahmidi et al., 2019).

Antibacterial Activity

The synthesized compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This was evaluated through MIC reference, indicating the potential of this compound in antibacterial applications (Lahmidi et al., 2019).

Potential for Coordination Compounds and Biological Activity

The molecular structure of a related compound, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, was reported in two different crystal environments. This compound is of interest due to the possible biological activity of its coordination compounds. The study explored different supramolecular architectures through intermolecular hydrogen bonding and π-π stacking interactions, suggesting potential applications in the development of novel coordination compounds with biological activity (Canfora et al., 2010).

Overview of Pharmacological Activities

A comprehensive report highlighted the wide range of pharmacological activities associated with the [1,2,4]Triazolo[1,5‐a]pyrimidine scaffold, including anticancer, antimicrobial, and anti-tubercular properties. This scaffold is present in several clinical trials and marketed drugs, indicating its significant potential in medicinal chemistry. The review also covered synthetic strategies for diversely substituted analogs and their structure-activity relationships (Merugu et al., 2022).

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemicals with care and use appropriate safety measures .

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-7-[(2-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N5S/c19-14-7-5-12(6-8-14)9-25-17-16(23-24-25)18(22-11-21-17)26-10-13-3-1-2-4-15(13)20/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHGIFONPYHXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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